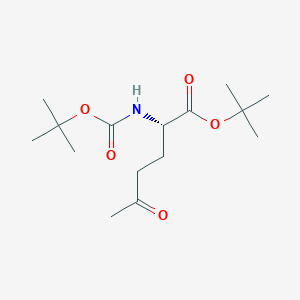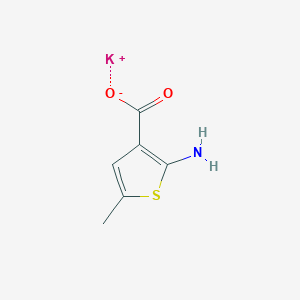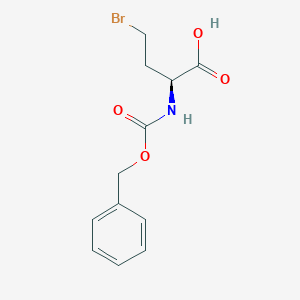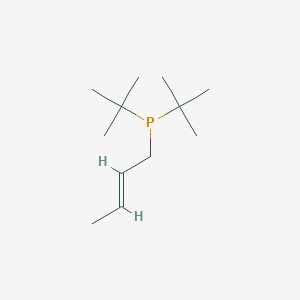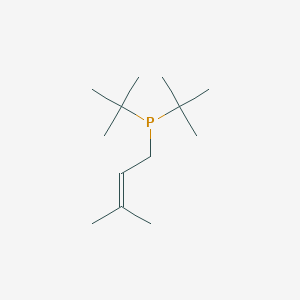
Pyrene-1-carboxamidine, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrene-1-carboxamidine, hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. It is a heterocyclic compound widely used in organic synthesis and various scientific research applications. The compound is known for its stability and solubility in water and dimethylformamide (DMF), making it a valuable reagent in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrene-1-carboxamidine, hydrochloride can be synthesized by mixing equimolar amounts of pyrazole and cyanamide, followed by crystallization from the reaction mixture . This simple one-step procedure involves the following reaction:
Pyrazole+Cyanamide→Pyrene-1-carboxamidine, hydrochloride
Industrial Production Methods
The industrial production of this compound typically involves the same synthetic route as the laboratory preparation. The reaction is carried out in large-scale reactors, and the product is purified through crystallization and filtration processes to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
Pyrene-1-carboxamidine, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrene-1-carboxylic acid, while reduction may produce pyrene-1-carboxamidine .
Scientific Research Applications
Pyrene-1-carboxamidine, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is utilized in the study of biological processes and as a building block for biologically active molecules.
Mechanism of Action
The mechanism of action of Pyrene-1-carboxamidine, hydrochloride involves its ability to act as a guanylation agent. The compound introduces guanidinium groups into target molecules, which can interact with various molecular targets and pathways. This guanylation process is crucial in the synthesis of biologically active compounds and the modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-1-carboxamidine: Another pyrazole derivative with similar guanylation properties.
S-Methylisothiouronium sulfate: Used as a guanylation agent in organic synthesis.
3,5-Dimethyl-1-guanylpyrazole nitrate: A guanylation agent used in the synthesis of antiviral drugs.
Uniqueness
Pyrene-1-carboxamidine, hydrochloride is unique due to its high solubility in water and DMF, stability under basic conditions, and its effectiveness as a guanylation agent. These properties make it a valuable reagent in various scientific and industrial applications .
Properties
IUPAC Name |
pyrene-1-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2.ClH/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11;/h1-9H,(H3,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWUBLJZQZCFAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

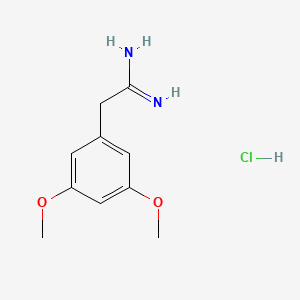
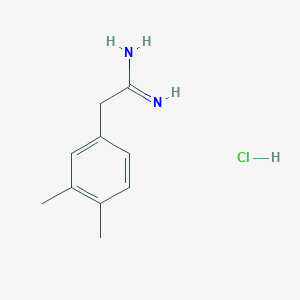
![cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B6354230.png)
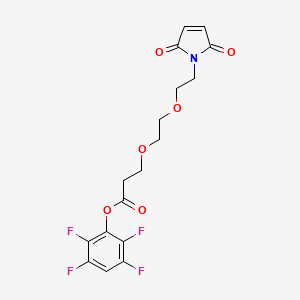
![2-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine hydrobromide](/img/structure/B6354246.png)
![(E)-2-[3-[[[3-(2-Pyridylethynyl)-2-cyclohexen-1-ylidene]amino]oxy]propoxy]ethyl Methanesulfonate](/img/structure/B6354250.png)
